Cas no 510724-80-8 (2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid structure](https://it.kuujia.com/scimg/cas/510724-80-8x500.png)
510724-80-8 structure
Nome del prodotto:2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- <br>(3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl )-acetic acid
- 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid
- EN300-04684
- SR-01000252825-1
- Z55180054
- 2-([5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3h,4h-thieno[2,3-d]pyrimidin-2-yl]sulfanyl)acetic acid
- SR-01000252825
- 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
- CS-0267322
- 510724-80-8
- 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)aceticacid
- STK999949
- (3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid
- AKOS000269314
- {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid
-
- MDL: MFCD03678590
- Inchi: InChI=1S/C13H14N2O3S2/c1-4-5-15-12(18)10-7(2)8(3)20-11(10)14-13(15)19-6-9(16)17/h4H,1,5-6H2,2-3H3,(H,16,17)
- Chiave InChI: XWUAOPITKYYSAV-UHFFFAOYSA-N
- Sorrisi: CC1=C(C)C2=C(S1)N=C(SCC(O)=O)N(CC=C)C2=O
Proprietà calcolate
- Massa esatta: 310.04458466Da
- Massa monoisotopica: 310.04458466Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 467
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 124Ų
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-04684-0.1g |
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid |
510724-80-8 | 95.0% | 0.1g |
$98.0 | 2025-02-19 | |
Chemenu | CM392150-5g |
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid |
510724-80-8 | 95%+ | 5g |
$*** | 2023-03-30 | |
1PlusChem | 1P019IAQ-2.5g |
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid |
510724-80-8 | 90% | 2.5g |
$960.00 | 2023-12-16 | |
1PlusChem | 1P019IAQ-10g |
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid |
510724-80-8 | 90% | 10g |
$2031.00 | 2023-12-16 | |
1PlusChem | 1P019IAQ-250mg |
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid |
510724-80-8 | 90% | 250mg |
$231.00 | 2023-12-16 | |
1PlusChem | 1P019IAQ-1g |
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid |
510724-80-8 | 90% | 1g |
$521.00 | 2023-12-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21515-5g |
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid |
510724-80-8 | 95% | 5g |
¥5269.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21515-100mg |
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid |
510724-80-8 | 95% | 100mg |
¥514.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21515-250.0mg |
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid |
510724-80-8 | 95% | 250.0mg |
¥686.0000 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337992-5g |
2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid |
510724-80-8 | 97% | 5g |
¥8628.00 | 2024-05-11 |
2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid Letteratura correlata
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
510724-80-8 (2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid) Prodotti correlati
- 1796962-30-5(2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]acetamide)
- 2172162-05-7(1-(2-methylcyclopropyl)methylcyclopentane-1-carbaldehyde)
- 1057673-63-8(1-Chloro-4-(3-chloropropyl)-3-fluorobenzene)
- 2287316-45-2(3-(Phenylmethoxycarbonylamino)-6-(trifluoromethyl)pyridine-2-carboxylic acid)
- 230295-15-5(2-Bromo-4,5-bis(trifluoromethyl)aniline)
- 897618-27-8(2-(4-ethoxyphenyl)-N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)
- 2056110-40-6(2,6-Difluoro-4-methoxy-1-(methylsulfanyl)benzene)
- 2742656-15-9(1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride)
- 1178017-92-9((1-Amino-2-methylcyclohexyl)methanol)
- 35206-02-1(7-(2-aminoethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:510724-80-8)2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid

Purezza:99%
Quantità:1g
Prezzo ($):345.0